Cas no 56363-81-6 (1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one)

56363-81-6 structure
Produktname:1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethanone, 1-(5-hydroxybenzo[b]thien-2-yl)-
- 1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one
-
- MDL: MFCD24717135
- Inchi: 1S/C10H8O2S/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3
- InChI-Schlüssel: JUQUOEZMUSCAFN-UHFFFAOYSA-N
- Lächelt: C(=O)(C1SC2=CC=C(O)C=C2C=1)C
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205210-0.05g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 0.05g |
$363.0 | 2023-09-16 | |
Enamine | EN300-205210-10.0g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 10.0g |
$6702.0 | 2023-07-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040257-1g |
1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 95% | 1g |
¥7245.0 | 2023-09-02 | |
Enamine | EN300-205210-1.0g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 1.0g |
$1558.0 | 2023-07-07 | |
Enamine | EN300-205210-2.5g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 2.5g |
$3055.0 | 2023-09-16 | |
Ambeed | A1068221-1g |
1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 95% | 1g |
$1056.0 | 2023-03-11 | |
1PlusChem | 1P01BA07-250mg |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 250mg |
$1016.00 | 2023-12-16 | |
Enamine | EN300-205210-1g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 1g |
$1558.0 | 2023-09-16 | |
1PlusChem | 1P01BA07-5g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 5g |
$5648.00 | 2023-12-16 | |
Enamine | EN300-205210-0.1g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 0.1g |
$541.0 | 2023-09-16 |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one Verwandte Literatur
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
56363-81-6 (1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one) Verwandte Produkte
- 2171627-29-3(tert-butyl 3-amino-3-1-(propan-2-yl)-1H-1,2,3-triazol-5-ylpiperidine-1-carboxylate)
- 1225507-80-1(4-(2-Methoxyphenyl)-3-methylbutan-2-amine)
- 1307471-56-2((S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one)
- 954218-25-8(2-Chloro-4-(2,5-dimethylphenyl)pyrimidine)
- 900005-23-4(N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-yl)methylbenzamide)
- 1161719-51-2(Rivaroxaban Hydroxyoxazalone Metabolite(Mixture of Diastereomers))
- 2137439-84-8(rac-(2R,5S)-5-[(2,6-diethylmorpholin-4-yl)methyl]oxolane-2-carboxylic acid)
- 1272758-32-3(2-Phenyl-5-(piperazin-1-YL)pyrimidine)
- 1314981-20-8(1-tert-butyl-1H-imidazole-5-carbaldehyde)
- 2138092-42-7(3-(3-Cyclopropylpyrrolidin-1-yl)-4,4-dimethylcyclohexan-1-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:56363-81-6)1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one

Reinheit:99%
Menge:1g
Preis ($):950.0